4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride is a chemical compound that features a thiazole ring, a benzenesulfonyl group, and a chloride substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride typically involves the reaction of 2-chloro-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biological molecules, such as proteins, to study their functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride involves its ability to interact with various molecular targets. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Morpholine: This compound has a morpholine group instead of a chloride group, which can alter its reactivity and biological activity.
2,4-Disubstituted Thiazoles: These compounds have different substituents on the thiazole ring, which can affect their chemical and biological properties.
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S2/c11-10-13-5-8(17-10)6-16-7-1-3-9(4-2-7)18(12,14)15/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXQBONLHTKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C(S2)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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